molecular formula C10H13N B3283137 2-Methyl-4-(prop-1-en-2-yl)aniline CAS No. 76210-45-2

2-Methyl-4-(prop-1-en-2-yl)aniline

Cat. No.: B3283137
CAS No.: 76210-45-2
M. Wt: 147.22 g/mol
InChI Key: FEECFVMAYXYYIF-UHFFFAOYSA-N
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Description

2-Methyl-4-(prop-1-en-2-yl)aniline, also known as 2-Isopropenylaniline, is an aromatic amine compound with the molecular formula C10H13N. It is a colorless to pale yellow liquid with a characteristic odor. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(prop-1-en-2-yl)aniline can be synthesized through the alkylation of aniline with isopropenyl compounds. One common method involves the reaction of aniline with isopropenyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(prop-1-en-2-yl)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(prop-1-en-2-yl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions, where it either donates or accepts electrons, leading to the formation of different products. The specific pathways and targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropenylaniline
  • 2-Methyl-4-(prop-1-en-2-yl)benzenamine
  • 2-(1-Methylethenyl)aniline

Uniqueness

2-Methyl-4-(prop-1-en-2-yl)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-methyl-4-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7(2)9-4-5-10(11)8(3)6-9/h4-6H,1,11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECFVMAYXYYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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